molecular formula C9H6ClNO B1598350 Quinoline, 4-chloro-, 1-oxide CAS No. 4637-59-6

Quinoline, 4-chloro-, 1-oxide

Cat. No. B1598350
CAS RN: 4637-59-6
M. Wt: 179.6 g/mol
InChI Key: LRMGFEQLZDIREV-UHFFFAOYSA-N
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Description

Quinoline is an organic compound derived from quinoline . It is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods over the last few decades . These methods include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It has been used in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .


Physical And Chemical Properties Analysis

Quinoline is a stable liquid with a boiling point of 237 °C . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities. Additionally, quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

Industrial Chemistry

Quinoline congeners have been documented over the years to have ecological effects with buildings/structures related to the production of oil coal, and also water contamination given that aqueous quinoline can be transported in the environment easily .

Synthetic Routes and Medicinal Significance

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . This includes the development of greener and more sustainable chemical processes . Traditional and green synthetic approaches of quinoline and its analogs are being explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

C–H Alkenylation of Quinoline

Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold . The C–H functionalization of quinoline N-oxides via C–H bond activation is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules . These molecules are particularly significant for medicinal chemistry and the pharmaceutical industry, focused on antiparasitic agents .

Ecological Effects

6. Synthesis of Biologically and Pharmaceutically Active Quinoline Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

properties

IUPAC Name

4-chloro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMGFEQLZDIREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395795
Record name Quinoline, 4-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 4-chloro-, 1-oxide

CAS RN

4637-59-6
Record name Quinoline, 4-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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